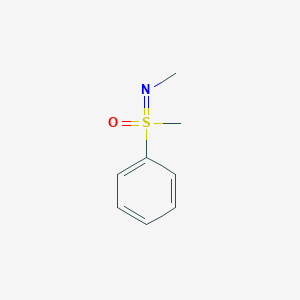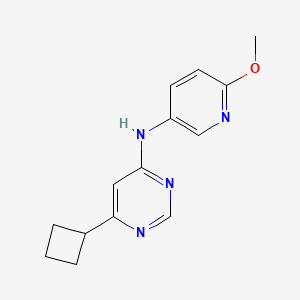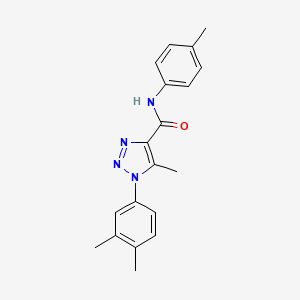
1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has identified derivatives of 1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Compounds with the triazole core have shown moderate to good activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Specifically, certain 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibited potent antibacterial effects against Staphylococcus aureus, demonstrating the potential of these compounds in developing new antimicrobial treatments (Pokhodylo et al., 2021).
Synthetic Methodologies
The compound and its analogs serve as key intermediates in synthetic organic chemistry. For instance, one-pot multicomponent synthesis techniques have been developed for creating combinatorial libraries of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides. This approach utilizes commercially available or readily prepared azides, amines, and diketene, offering a streamlined process for generating diverse compound libraries efficiently and with high yields, beneficial for drug discovery and materials science (Pokhodylo, Matiychuk, & Obushak, 2009).
Material Science and Luminescence
The compound has also found applications in material science, particularly in the synthesis of supramolecular metal–organic frameworks (SMOFs). Studies involving the sodium salt of 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have led to the creation of SMOFs with intriguing properties like ionic conductivity, porosity, and enhanced emission. These findings underline the compound's utility in developing new materials with potential applications in electronics, sensing, and photonics (Narea et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-5-8-16(9-6-12)20-19(24)18-15(4)23(22-21-18)17-10-7-13(2)14(3)11-17/h5-11H,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZPPKPYDYKFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

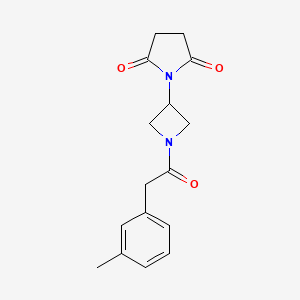


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)



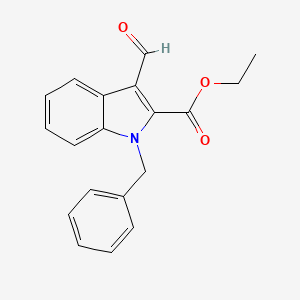
![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)
